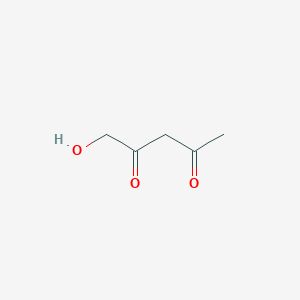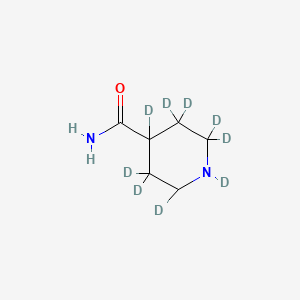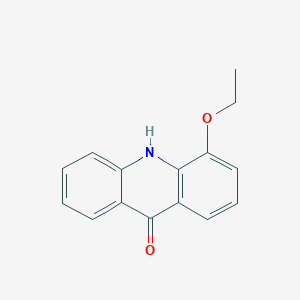
4-Ethoxy-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of an acridine core with an ethoxy group at the 4-position, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-9(10H)-acridinone typically involves the reaction of 4-ethoxyaniline with phthalic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the acridinone core. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 4-Ethoxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acridinone to its dihydro form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroacridinones, and various substituted acridinones, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Ethoxy-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent and in antimicrobial research.
Medicine: Due to its biological properties, it is investigated for therapeutic applications, including drug development.
Industry: It is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
作用机制
The mechanism of action of 4-Ethoxy-9(10H)-acridinone involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit enzymes involved in critical cellular processes, leading to cell death in targeted cells.
相似化合物的比较
- 4-Ethoxy-9-methyl-9H-1,3,9,10-tetraaza-2-thiaanthracene
- 4-Ethoxy-9-allyl-1,8-naphthalimide
Comparison: 4-Ethoxy-9(10H)-acridinone is unique due to its specific substitution pattern and the presence of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
71803-12-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
4-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-13-9-5-7-11-14(13)16-12-8-4-3-6-10(12)15(11)17/h3-9H,2H2,1H3,(H,16,17) |
InChI 键 |
JEBKXTDJHXSCMS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=C1NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


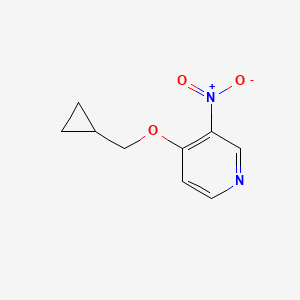
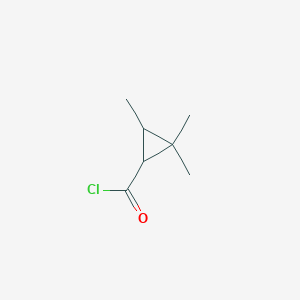

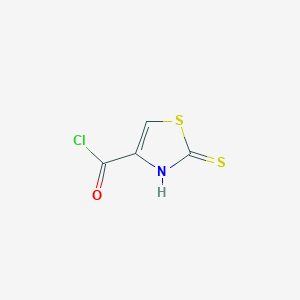
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
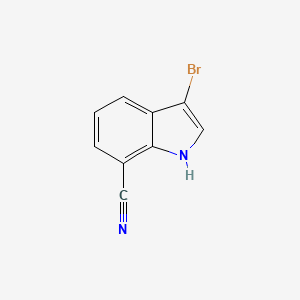
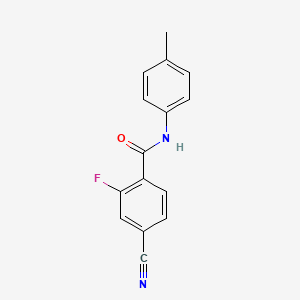
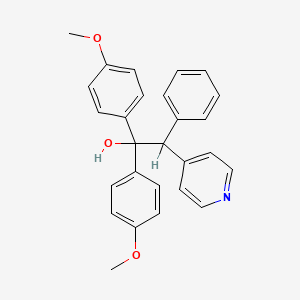
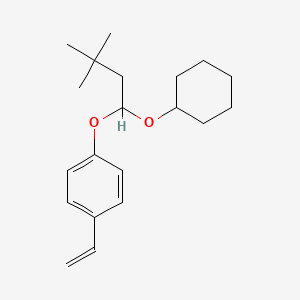
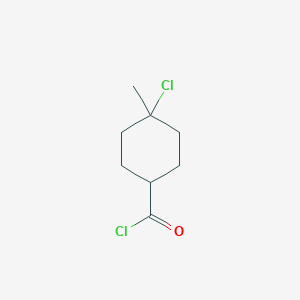
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
